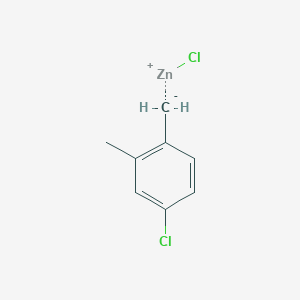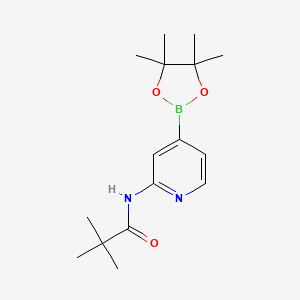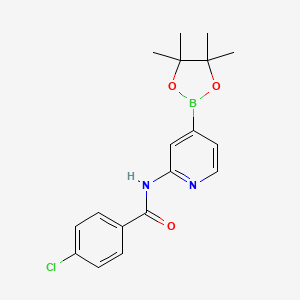
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester, also known as 2-NAP-4-BAPE, is a boronic acid pinacol ester that has been widely used in scientific research due to its ability to form covalent bonds with biomolecules. It is a very useful tool for studying the structure and function of proteins, carbohydrates, and other biomolecules. 2-NAP-4-BAPE has also been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Mechanism of Action
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester is a boronic acid pinacol ester that forms covalent bonds with biomolecules. The boronic acid moiety of the molecule can form a covalent bond with a saccharide or other sugar molecule, while the pinacol ester can form a covalent bond with an amine group on a protein or other biomolecule. The formation of these covalent bonds allows the molecule to bind to the target molecule and modulate its activity.
Biochemical and Physiological Effects
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, carbohydrates, and other biomolecules. It has also been used to study the interactions between small molecules and proteins. In addition, it has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Advantages and Limitations for Lab Experiments
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic, making it a safer choice for use in laboratory experiments. However, it is not as widely available as some other boronic acid pinacol esters, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 2-(Neopentylamino)pyridine-4-boronic acid pinacol ester in scientific research. One potential application is in the development of new drugs, as the molecule can be used to form covalent bonds with biomolecules and modulate their activity. Additionally, it could be used to study the structure and function of proteins and carbohydrates, as well as their interactions with other molecules. It could also be used to study the effects of small molecules on the function of proteins. Finally, it could be used to develop new methods of synthesizing drugs, as it can be used to form covalent bonds with biomolecules.
Synthesis Methods
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves reacting a boronic acid with a pyridine derivative in the presence of a base, such as sodium hydroxide, to form the pinacol ester. The reaction is typically carried out at room temperature and the product can be isolated by column chromatography or recrystallization.
Scientific Research Applications
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, carbohydrates, and other biomolecules. It has also been used to study the interactions between small molecules and proteins. In addition, it has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-14(2,3)11-19-13-10-12(8-9-18-13)17-20-15(4,5)16(6,7)21-17/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPHXBKCCSHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














